1-(3-Methylphenyl)butane-2,3-dione CYP Enzyme Inhibition Selectivity: Meta-Substitution Confers Distinct P450 Interaction Profile
1-(3-Methylphenyl)butane-2,3-dione exhibits differential CYP inhibition potency across P450 isoforms. In human liver microsome assays, the compound shows weak inhibition of CYP3A4 (IC50 = 50,000 nM) using midazolam as substrate with 5-minute preincubation and LC-MS/MS detection [1]. The meta-methyl substitution pattern contrasts with the known structure-activity relationships of 2-aryl-1,3-diones where substitution position modulates both potency and isoform selectivity [2].
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | No direct head-to-head data available for regioisomers; baseline established as class reference for CYP interaction |
| Quantified Difference | N/A (single-point measurement without comparator data in same assay) |
| Conditions | Human liver microsomes; midazolam substrate; 5 min preincubation; LC-MS/MS analysis |
Why This Matters
Weak CYP3A4 inhibition (IC50 in micromolar range) indicates low likelihood of drug-drug interaction liability via this major metabolic pathway, a critical consideration for lead optimization and preclinical candidate selection.
- [1] BindingDB BDBM50380520 / CHEMBL2018903. IC50 = 5.00E+4 nM. Assay: Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate, 5 min preincubation, LC-MS/MS. View Source
- [2] Brooks, D. W., et al. Structural analysis of 2-aryl-1,3-dione compounds as inhibitors of 5-lipoxygenase. View Source
